molecular formula C9H9ClF3N B12848610 (1R)-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethylamine

(1R)-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethylamine

Cat. No.: B12848610
M. Wt: 223.62 g/mol
InChI Key: KYUYUWMJUPLGNK-MRVPVSSYSA-N
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Description

®-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group, a chloro-substituted aromatic ring, and a chiral center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-methylbenzaldehyde and trifluoroacetaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with trifluoroacetaldehyde in the presence of a reducing agent such as sodium borohydride.

    Chiral Resolution: The resulting racemic mixture is then resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of ®-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Chiral Catalysts: Employing chiral catalysts to directly produce the desired enantiomer, thus eliminating the need for chiral resolution steps.

    Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The chloro group on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

®-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine has several applications in scientific research:

    Pharmaceuticals: Used as an intermediate in the synthesis of drugs targeting neurological disorders.

    Agrochemicals: Employed in the development of herbicides and insecticides.

    Chemical Biology: Utilized in the study of enzyme-substrate interactions due to its unique structural features.

    Material Science: Investigated for its potential use in the synthesis of novel polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission or metabolic processes.

    Binding Affinity: The trifluoromethyl group enhances binding affinity to target proteins, increasing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-amine: Lacks the methyl group, resulting in different binding properties.

    ®-1-(4-Methylphenyl)-2,2,2-trifluoroethan-1-amine: Lacks the chloro group, affecting its reactivity and applications.

    ®-1-(4-Chloro-3-methylphenyl)-2,2,2-difluoroethan-1-amine: Has one less fluorine atom, altering its chemical stability and interactions.

Uniqueness

®-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine is unique due to the combination of the trifluoromethyl group, chloro-substituted aromatic ring, and chiral center, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H9ClF3N

Molecular Weight

223.62 g/mol

IUPAC Name

(1R)-1-(4-chloro-3-methylphenyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C9H9ClF3N/c1-5-4-6(2-3-7(5)10)8(14)9(11,12)13/h2-4,8H,14H2,1H3/t8-/m1/s1

InChI Key

KYUYUWMJUPLGNK-MRVPVSSYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[C@H](C(F)(F)F)N)Cl

Canonical SMILES

CC1=C(C=CC(=C1)C(C(F)(F)F)N)Cl

Origin of Product

United States

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